molecular formula C13H19NO2S B8282287 Ethyl 6-(2-pyridylthio)caproate

Ethyl 6-(2-pyridylthio)caproate

Numéro de catalogue: B8282287
Poids moléculaire: 253.36 g/mol
Clé InChI: JWKNFJZOUMJRJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethyl caproate (C₈H₁₆O₂), also known as ethyl hexanoate, is a carboxylic acid ester derived from hexanoic acid and ethanol. It is a colorless, clear liquid at room temperature with a fruity aroma reminiscent of apple, pineapple, and wine-like notes . This compound plays a pivotal role in the flavor profiles of fermented beverages and foods, including sake, Chinese baijiu, and fish sauce .

Propriétés

Formule moléculaire

C13H19NO2S

Poids moléculaire

253.36 g/mol

Nom IUPAC

ethyl 6-pyridin-2-ylsulfanylhexanoate

InChI

InChI=1S/C13H19NO2S/c1-2-16-13(15)9-4-3-7-11-17-12-8-5-6-10-14-12/h5-6,8,10H,2-4,7,9,11H2,1H3

Clé InChI

JWKNFJZOUMJRJO-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)CCCCCSC1=CC=CC=N1

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Characteristics:

  • Synthesis: Ethyl caproate is produced during yeast fermentation via enzymatic esterification of ethanol and caproic acid (hexanoic acid) or caproyl-CoA intermediates. Specific yeast strains, such as Saccharomyces cerevisiae mutants with cerulenin resistance, enhance its production by increasing caproic acid availability .
  • Applications :
    • In sake, higher ethyl caproate concentrations correlate with superior quality and competition awards .
    • In Chinese baijiu, it contributes to the "strong aroma" type, alongside esters like ethyl acetate and ethyl lactate .
    • In fish sauce, ethyl caproate and methyl caproate are key contributors to sweet, floral, and winey aromas .

Comparison with Similar Compounds

Ethyl caproate belongs to the ester family, which dominates flavor chemistry in fermented products. Below is a detailed comparison with structurally or functionally related esters:

Ethyl Acetate (C₄H₈O₂)

  • Aroma Profile : Pungent, solvent-like odor with fruity undertones.
  • Role in Fermentation :
    • Dominates in early fermentation stages (e.g., in sea buckthorn juice, esters increase from 50% to 67% at 9 hours) but decreases as fermentation progresses .
    • In baijiu, it protects against liver injury and contributes to the "light aroma" type .
  • Production Dynamics :
    • Yeast strains like S. cerevisiae FJ1-2 produce higher ethyl caproate-to-ethyl acetate ratios, influencing flavor balance .
    • Ethyl acetate is more volatile and less stable than ethyl caproate, affecting its persistence in final products .

Methyl Caproate (C₇H₁₄O₂)

  • Aroma Profile: Similar to ethyl caproate but with a sharper, sweeter note.
  • Applications :
    • Detected in fish sauce (WQ and YQ groups) alongside ethyl caproate, contributing to fruity and wine-like aromas .
  • Synthesis: Produced via esterification of methanol and caproic acid, often in parallel with ethyl caproate during fermentation .

Isoamyl Acetate (C₇H₁₄O₂)

  • Aroma Profile : Banana-like, sweet.
  • Role in Fermentation :
    • Increases significantly in sea buckthorn juice fermentation (e.g., 18-hour mark) but is less critical in baijiu compared to ethyl caproate .
  • Stability : Less heat-stable than ethyl caproate, making it more susceptible to degradation during distillation .

Propyl Caproate (C₉H₁₈O₂)

  • Aroma Profile : Fruity with herbal undertones.
  • Occurrence : Detected in fermented sea buckthorn juice but absent in unfermented samples. Its synthesis is linked to yeast lipase activity .
  • Comparison: Less abundant than ethyl caproate in most products, indicating substrate preference (ethanol vs. propanol) in yeast metabolism .

Table 1: Comparative Analysis of Ethyl Caproate and Key Esters

Compound Aroma Profile Key Applications Stability/Volatility Notable Production Factors
Ethyl Caproate Apple, pineapple, wine Sake, baijiu, fish sauce Moderate volatility Yeast strain (FAS2 mutants)
Ethyl Acetate Solvent-like, fruity Baijiu, sea buckthorn juice High volatility Early fermentation dominance
Methyl Caproate Sweet, winey Fish sauce Similar to ethyl caproate Methanol availability
Isoamyl Acetate Banana, sweet Sea buckthorn, some spirits Low heat stability Yeast acyltransferases
Propyl Caproate Fruity, herbal Fermented juices Moderate stability Propanol substrate utilization

Functional and Structural Distinctions

  • Chain Length and Branching : Ethyl caproate's linear C6 chain provides a balanced volatility and aroma persistence, whereas branched esters (e.g., isoamyl acetate) degrade faster .
  • Synthetic Pathways : Ethyl caproate production is tightly linked to fatty acid synthase (FAS) activity in yeast, unlike shorter-chain esters (e.g., ethyl acetate), which rely on alcohol acyltransferases .
  • Flavor Impact: In baijiu, ethyl caproate is a marker compound for quality, whereas esters like ethyl valerate and ethyl heptanoate are stage-specific and less influential .

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